molecular formula C20H18N2O6 B15152329 4-[3-(1,3-benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(1,3-benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B15152329
M. Wt: 382.4 g/mol
InChI Key: LVGBRZJEZFPQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2H-1,3-Benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a benzodioxole ring, a hydroxyphenyl group, and a dihydropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-Benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions One common approach is the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate This intermediate then undergoes cyclization with hydrazine hydrate to form the dihydropyrazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-Benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form alcohol derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

4-[3-(2H-1,3-Benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-Benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid

Uniqueness

4-[3-(2H-1,3-Benzodioxol-5-yl)-5-(2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

4-[5-(1,3-benzodioxol-5-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C20H18N2O6/c23-16-4-2-1-3-13(16)15-10-14(21-22(15)19(24)7-8-20(25)26)12-5-6-17-18(9-12)28-11-27-17/h1-6,9,15,23H,7-8,10-11H2,(H,25,26)

InChI Key

LVGBRZJEZFPQRT-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC3=C(C=C2)OCO3)C(=O)CCC(=O)O)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.